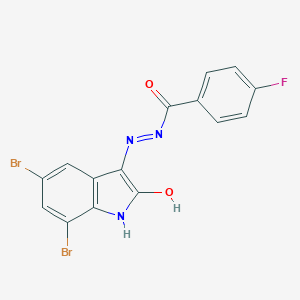

![molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1](/img/structure/B438131.png)

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (FIT) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. FIT has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Here’s a comprehensive analysis of the scientific research applications of “2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline”, focusing on several unique applications:

Protection of Hydroxyl Groups

The compound has been used to design a protective group for hydroxyl groups in organic synthesis. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been synthesized and evaluated for this purpose .

Formation of Nitrobenzamide Derivatives

In medicinal chemistry, it has been involved in the formation of nitrobenzamide derivatives through unexpected reactions, which are theorized to have potential biological applications .

Fluorosulfonylation in Organic Synthesis

The compound plays a role in fluorosulfonylation processes, which are important in organic synthesis, chemical biology, drug discovery, and materials science .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds like the one , have diverse biological and clinical applications, including as plant hormones and pharmacological agents .

Antibacterial Activity

It has been used in the study of antibacterial activity, where different substituents on the compound have shown varying degrees of effectiveness .

Therapeutic Applications

The pyrrole subunit, which can be derived from such compounds, has applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

MDPI - Synthesis and Application MDPI - Formation of Nitrobenzamide Derivatives RSC - Fluorosulfonyl Radicals Springer Open - Biological Potential of Indole Derivatives Springer - Pyrrolidine in Drug Discovery RSC - Pyrrole in Medicinal Hetero-Aromatics

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBFGZHUISYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327089 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

313981-60-1 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

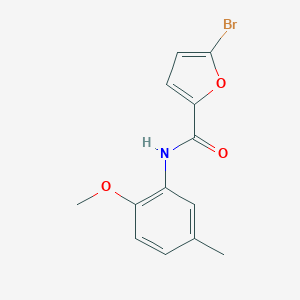

![3-fluoro-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B438101.png)

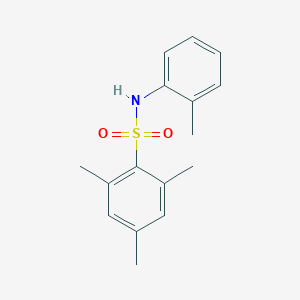

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B438107.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B438115.png)

![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)

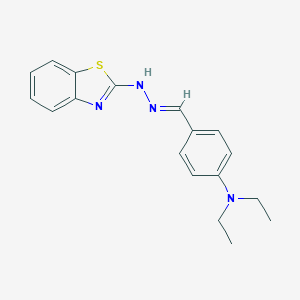

![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)